3-(4-Methoxy-1-naphthyl)acrylic acid
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Overview
Description
3-(4-Methoxy-1-naphthyl)acrylic acid is an organic compound with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol . This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and an acrylic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(4-Methoxy-1-naphthyl)acrylic acid typically involves the reaction of 4-methoxy-1-naphthaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(4-Methoxy-1-naphthyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the acrylic acid moiety to propionic acid derivatives.
Scientific Research Applications
3-(4-Methoxy-1-naphthyl)acrylic acid is utilized in various scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-1-naphthyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity to these targets, while the acrylic acid moiety participates in various biochemical pathways. These interactions can lead to the modulation of enzyme activity or receptor signaling, resulting in the compound’s observed effects .
Comparison with Similar Compounds
3-(4-Methoxy-1-naphthyl)acrylic acid can be compared to other similar compounds, such as:
- 3-(4-Methoxy-2-methylphenyl)acrylic acid
- 3-(4-Methoxy-3-methylphenyl)acrylic acid
- 3-(4-Methoxy-2,5-dimethylphenyl)acrylic acid These compounds share structural similarities but differ in the position and number of substituents on the aromatic ring. The unique positioning of the methoxy group in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
(E)-3-(4-methoxynaphthalen-1-yl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-8-6-10(7-9-14(15)16)11-4-2-3-5-12(11)13/h2-9H,1H3,(H,15,16)/b9-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWSMCXLZKKQFV-VQHVLOKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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